

Preclinical Profile of AMG-208: A c-Met Inhibitor

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Compound of Interest

Compound Name: Amg-208

Cat. No.: B1684691

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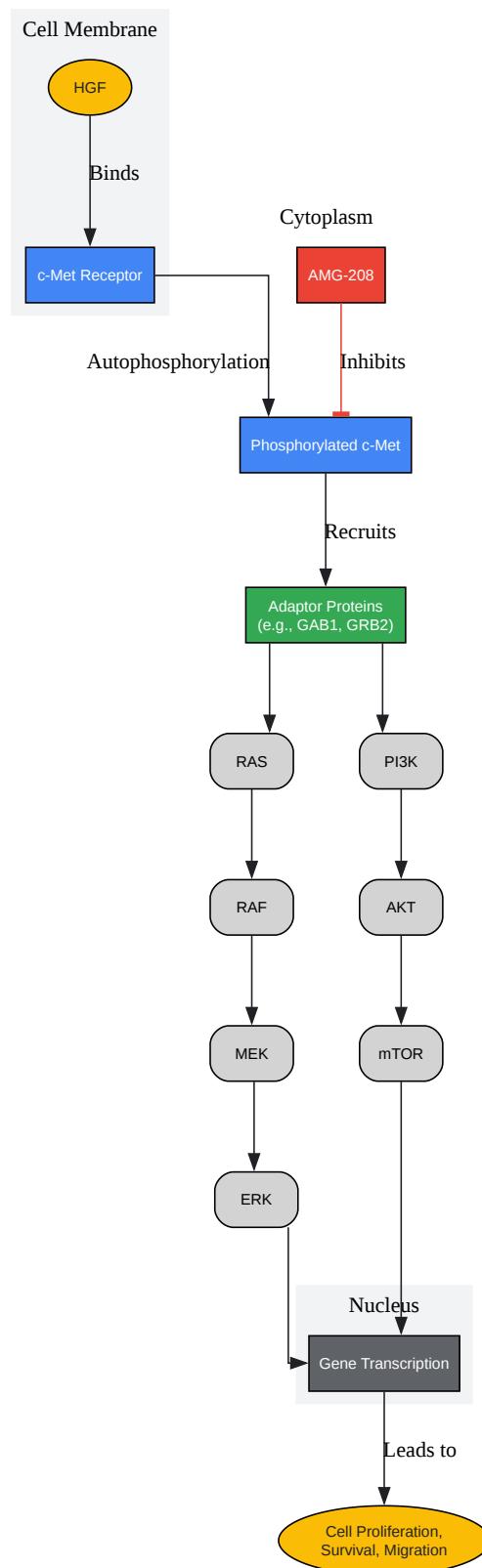
This technical guide provides a comprehensive overview of the preclinical studies conducted on **AMG-208**, a selective, orally bioavailable small-molecule inhibitor of the c-Met receptor tyrosine kinase. The c-Met pathway, when dysregulated, plays a critical role in various aspects of cancer, including cell proliferation, survival, migration, and invasion.^{[1][2]} **AMG-208** has been investigated for its potential as an antineoplastic agent in various tumor models that overexpress c-Met.^{[3][4]}

Core Mechanism of Action

AMG-208 functions as a potent and selective dual inhibitor of c-Met and RON (Recepteur d'Origine Nantais), another related receptor tyrosine kinase.^[5] It competitively inhibits the tyrosine kinase activity of c-Met, blocking both ligand-dependent activation by its ligand, Hepatocyte Growth Factor (HGF), and ligand-independent activation that can result from receptor overexpression, gene amplification, or mutations.^{[3][4]} This inhibition prevents the downstream signaling cascades responsible for tumor cell growth and survival.^[3]

HGF/c-Met Signaling Pathway and AMG-208 Inhibition

The following diagram illustrates the canonical HGF/c-Met signaling pathway and the point of intervention for **AMG-208**. Upon HGF binding, c-Met dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream pathways like RAS/MAPK and PI3K/AKT, promoting cell proliferation and survival. **AMG-208** blocks the initial autophosphorylation step, thereby inhibiting all subsequent downstream signaling.



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Caption: **AMG-208** inhibits the HGF/c-Met signaling pathway.

In Vitro Efficacy

Preclinical in vitro studies have demonstrated the potent inhibitory activity of **AMG-208** against c-Met kinase. These assays are crucial for determining the direct biochemical potency and the cellular effects of the compound.

Quantitative In Vitro Data

Assay Type	Target/Cell Line	Parameter	Value	Reference
Cell-Free Kinase Assay	c-Met	IC50	9 nM	[5]
Cell-Free Kinase Assay	Wild-type MET	IC50	5.2 nM	[1]
Cell-Free Kinase Assay	VEGF-R2	IC50	112 nM	[1]
Cell-Based Phosphorylation Assay	PC3 cells (Prostate Cancer)	IC50	46 nM	[5]

Experimental Protocols: In Vitro Assays

1. Cell-Free Kinase Assay:

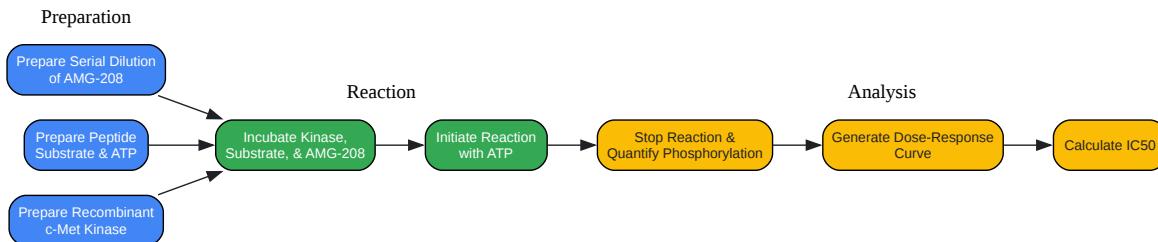
- Objective: To determine the direct inhibitory effect of **AMG-208** on the enzymatic activity of the isolated c-Met kinase domain.
- Methodology:
 - Recombinant human c-Met kinase domain is incubated in a reaction buffer containing a specific peptide substrate and ATP.
 - A serial dilution of **AMG-208** is added to the reaction wells.
 - The kinase reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a controlled temperature.

- The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based detection method.
- The IC₅₀ value, the concentration of **AMG-208** required to inhibit 50% of the kinase activity, is calculated by fitting the dose-response data to a sigmoidal curve.

2. Cell-Based c-Met Phosphorylation Assay:

- Objective: To assess the ability of **AMG-208** to inhibit HGF-induced c-Met phosphorylation in a cellular context.
- Methodology:
 - PC3 cells, which endogenously express c-Met, are cultured to sub-confluence.
 - Cells are serum-starved for a period to reduce basal receptor activation.
 - The cells are pre-incubated with varying concentrations of **AMG-208** for a specified time.
 - c-Met activation is stimulated by the addition of HGF.
 - Following stimulation, cells are lysed, and protein concentrations are determined.
 - The levels of phosphorylated c-Met and total c-Met are measured using an immunoassay technique, such as ELISA or Western blot.
 - The IC₅₀ is determined by quantifying the reduction in phosphorylated c-Met relative to total c-Met across the **AMG-208** concentration range.

Experimental Workflow: In Vitro Kinase Assay



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Caption: Workflow for a typical in vitro kinase inhibition assay.

In Vivo Efficacy and Pharmacokinetics

Preclinical in vivo studies in animal models are essential to evaluate the therapeutic potential and pharmacokinetic properties of a drug candidate. **AMG-208** has been shown to suppress proliferation and induce apoptosis in human tumor xenograft models.[1][6]

Quantitative In Vivo Data (Pharmacokinetics in Rats)

Animal Model	Dose & Administration	Parameter	Value	Reference
Male Sprague-Dawley Rats	0.5 mg/kg i.v.	Clearance (Cl)	0.37 L/h/kg	[5]
Male Sprague-Dawley Rats	0.5 mg/kg i.v.	Volume of Distribution (Vss)	0.38 L/kg	[5]
Male Sprague-Dawley Rats	0.5 mg/kg i.v.	Half-life (T _{1/2})	1 hour	[5]
Male Sprague-Dawley Rats	2 mg/kg p.o.	AUC _{0 → ∞}	2517 ng·h/mL	[5]
Male Sprague-Dawley Rats	2 mg/kg p.o.	Bioavailability (F)	43%	[5]

Experimental Protocols: In Vivo Studies

1. Tumor Xenograft Model:

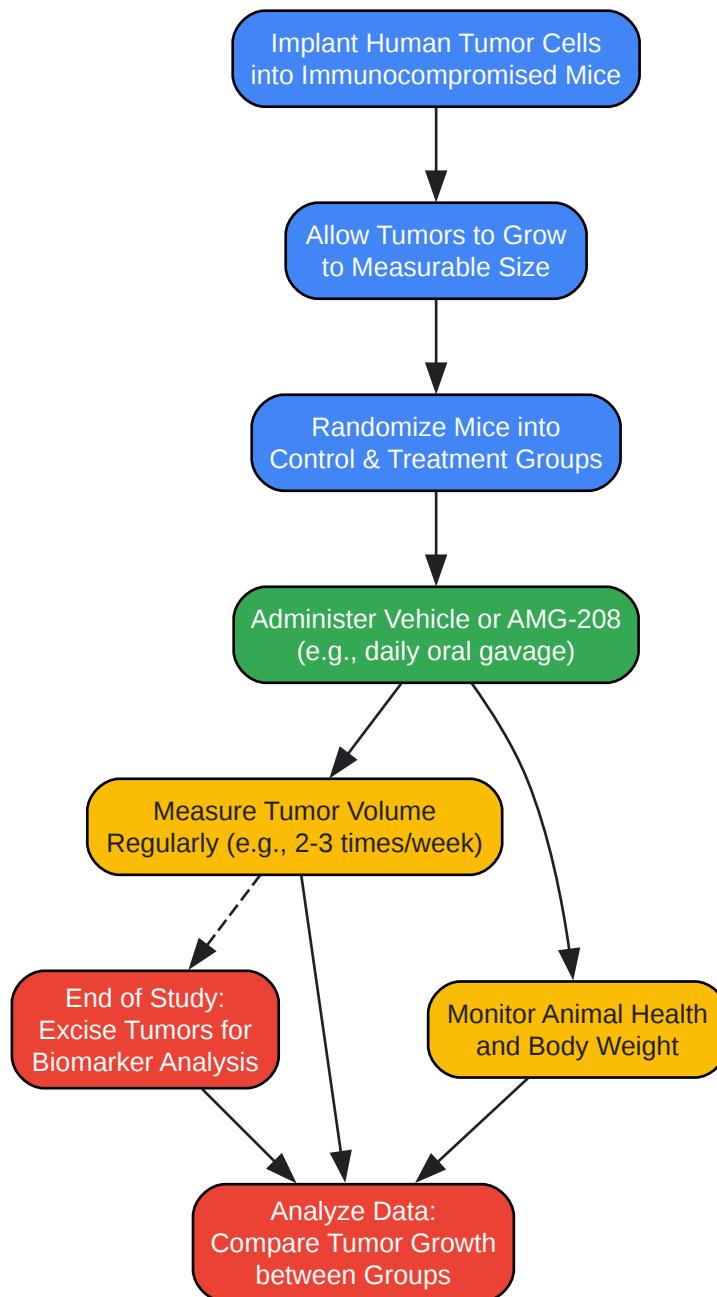
- Objective: To evaluate the anti-tumor activity of **AMG-208** in a living organism.
- Methodology:
 - Immunocompromised mice are subcutaneously or orthotopically implanted with human tumor cells that overexpress c-Met.
 - Tumors are allowed to grow to a palpable, measurable size.
 - Animals are randomized into vehicle control and treatment groups.
 - **AMG-208** is administered orally at various dose levels and schedules.
 - Tumor volume is measured regularly using calipers throughout the study.
 - At the end of the study, tumors may be excised for pharmacodynamic biomarker analysis (e.g., levels of phosphorylated c-Met).

- The efficacy is determined by comparing the tumor growth inhibition in the treated groups versus the control group.

2. Pharmacokinetic (PK) Study:

- Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of **AMG-208**.
- Methodology:
 - A defined dose of **AMG-208** is administered to animals (e.g., rats) via intravenous (i.v.) and oral (p.o.) routes.
 - Blood samples are collected at predetermined time points after dosing.
 - Plasma is separated from the blood samples.
 - The concentration of **AMG-208** in the plasma is quantified using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
 - Pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability, are calculated from the plasma concentration-time data.

Experimental Workflow: In Vivo Xenograft Study



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Caption: Workflow for a typical in vivo tumor xenograft study.

Metabolism and Cytochrome P450 Inhibition

Understanding the metabolic fate and potential for drug-drug interactions is a critical component of preclinical evaluation. Studies with liver microsomes have provided initial insights into **AMG-208**'s metabolism and its effect on key drug-metabolizing enzymes.

Quantitative Metabolism Data

System	Enzyme	Parameter	Value	Condition	Reference
Human Liver Microsomes	CYP3A4	IC50	32 μ M	Without pre-incubation	[5]
Human Liver Microsomes	CYP3A4	IC50	4.1 μ M	With 30 min pre-incubation	[5]

Incubation of **AMG-208** with rat and human liver microsomes in the presence of NADPH resulted in C6-phenylarene oxidation products as the primary metabolites.[5] Furthermore, **AMG-208** demonstrated time-dependent inhibition of CYP3A4, with an eightfold decrease in the IC50 value after pre-incubation, suggesting a potential for mechanism-based inhibition.[5]

Summary

The preclinical data for **AMG-208** characterize it as a potent and selective inhibitor of c-Met and RON kinases. It effectively blocks HGF-mediated c-Met phosphorylation in cancer cells and demonstrates anti-tumor activity *in vivo*. Pharmacokinetic studies in rats show good oral bioavailability. The compound exhibits time-dependent inhibition of CYP3A4, a factor to consider in clinical development. Collectively, these preclinical findings provided a strong rationale for advancing **AMG-208** into clinical trials for patients with advanced solid tumors.[1][7]

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